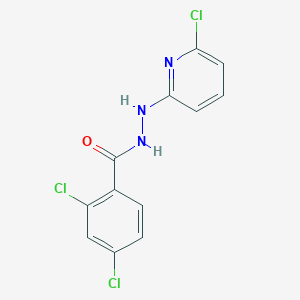

2,4-dichloro-N'-(6-chloro-2-pyridinyl)benzenecarbohydrazide

Description

2,4-Dichloro-N'-(6-chloro-2-pyridinyl)benzenecarbohydrazide is a carbohydrazide derivative featuring a 2,4-dichlorophenyl group linked via a hydrazide moiety to a 6-chloro-2-pyridinyl substituent. This compound belongs to a class of aromatic carbohydrazides known for their structural versatility and biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties . Its synthesis typically involves condensation reactions between substituted benzoyl chlorides and hydrazides under reflux conditions .

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-N'-(6-chloropyridin-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3N3O/c13-7-4-5-8(9(14)6-7)12(19)18-17-11-3-1-2-10(15)16-11/h1-6H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACCZKJORKAJGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)NNC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N’-(6-chloro-2-pyridinyl)benzenecarbohydrazide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 6-chloro-2-pyridinecarbohydrazide. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of 2,4-dichloro-N’-(6-chloro-2-pyridinyl)benzenecarbohydrazide may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and high yield. The final product is typically purified through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N’-(6-chloro-2-pyridinyl)benzenecarbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,4-dichloro-N’-(6-chloro-2-pyridinyl)benzenecarbohydrazide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-(6-chloro-2-pyridinyl)benzenecarbohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-N'-(6-chloro-3-pyridazinyl)benzohydrazide

- Structure : Features a 4-chlorophenyl group and a 6-chloro-3-pyridazinyl substituent.

- Properties: Molecular Weight: 283.11 g/mol . Melting Point: Not reported, but pyridazine derivatives often exhibit higher melting points due to increased polarity .

2,4-Dichloro-N'-(2-hydroxy-3-methoxy-5-nitrobenzylidene)benzohydrazide

- Structure : Contains a 2,4-dichlorophenyl group and a nitro-substituted benzylidene moiety.

- Key Differences : The hydrazide is condensed with a benzaldehyde derivative (2-hydroxy-3-methoxy-5-nitrobenzaldehyde), introducing nitro and methoxy groups.

- Properties :

4-Chloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide

- Structure : Includes an N'-methyl group on the hydrazide nitrogen and a 6-chloro-2-pyridinyl substituent.

- Properties :

2-(2-Chloro-4-nitrophenyl)-N'-[(E)-(4-chlorophenyl)methylidene]-1,3-benzoxazole-5-carbohydrazide

- Structure : Combines a benzoxazole core with chloro and nitro substituents.

- Key Differences : The benzoxazole ring enhances rigidity and π-π stacking capacity, while nitro groups increase electrophilicity.

- Properties: Spectral Data: IR shows C=O (1712 cm⁻¹) and NO₂ (1409 cm⁻¹) stretches; ¹H-NMR confirms hydrazide protons at δ 10.98 . Applications: Nitro-substituted derivatives are potent in antiparasitic and anticancer research .

Physicochemical Data

Biological Activity

2,4-Dichloro-N'-(6-chloro-2-pyridinyl)benzenecarbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article summarizes the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H10Cl2N4O

- IUPAC Name : this compound

- CAS Number : 312704-46-4

The compound exhibits various mechanisms of action that contribute to its biological activity:

- Inhibition of Glycogen Synthase Kinase 3 (GSK3) : Research indicates that derivatives of this compound can inhibit GSK3, a key enzyme involved in several signaling pathways related to cell growth and metabolism. Inhibition of GSK3 has implications for treating conditions like diabetes and neurodegenerative diseases .

- Antitumor Activity : The compound has shown promise in preclinical studies for its antitumor properties. It targets pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy .

- Receptor Binding : Preliminary studies suggest that the compound may interact with various receptors, potentially modulating their activity. This could lead to therapeutic effects in conditions such as anxiety or depression through modulation of neurotransmitter systems .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table of key findings:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| GSK3 Inhibition | 0.5 | |

| Antitumor Activity (in vitro) | 1.0 | |

| Receptor Binding (CRF1) | 9.5 |

Case Studies

- GSK3 Inhibition : A study demonstrated that compounds structurally similar to this compound effectively inhibited GSK3 activity in vitro, showing potential for treating Alzheimer's disease and other neurodegenerative disorders .

- Anticancer Studies : In vitro studies on cancer cell lines showed that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. These findings suggest its potential use as an antitumor agent .

- Behavioral Studies : Research involving animal models indicated that administration of the compound led to significant changes in behavior associated with anxiety and depression, suggesting its potential as a novel therapeutic agent for mental health disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.